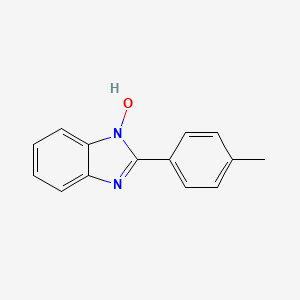

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, also known as MBIO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBIO belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including compounds structurally similar to 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, have been studied for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic environments. Investigations into their adsorption properties and efficiency at varying concentrations highlight their potential as corrosion inhibitors (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial Applications

Benzimidazole derivatives have shown promise as anti-Helicobacter pylori agents, displaying potent activities against this gastric pathogen. Their effectiveness extends to strains resistant to common antibiotics, making them valuable in developing new antimicrobial strategies (Carcanague et al., 2002).

Spectroscopic and Structural Studies

In-depth structural and spectroscopic analyses of benzimidazole derivatives contribute to our understanding of their physical and chemical properties. Such studies, involving various techniques like X-ray diffraction and NMR spectroscopy, are crucial for the development of new compounds with specific desired characteristics (Saral, Özdamar, & Uçar, 2017).

Antioxidant Activity

Research on benzimidazole derivatives also extends to their antioxidant properties. These compounds have been tested for their ability to scavenge free radicals, which is significant for potential therapeutic applications in diseases caused by oxidative stress (Saini, Dhiman, Mittal, & Kumar, 2016).

Organic Light-Emitting Diodes (OLEDs)

Benzimidazole-based molecules have been utilized in the development of phosphorescent organic light-emitting diodes. Their thermal stability and solubility make them suitable for use in electronic applications, such as displays and lighting (Ge et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may also target bacterial cells or specific proteins within these cells.

Mode of Action

It’s plausible that it interacts with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to the death of the bacterial cells .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity , it may lead to the death of bacterial cells by disrupting essential cellular processes.

properties

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGOZRRFZSFLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)

![Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoate](/img/structure/B2368022.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide](/img/structure/B2368026.png)

![3-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2368033.png)

![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)